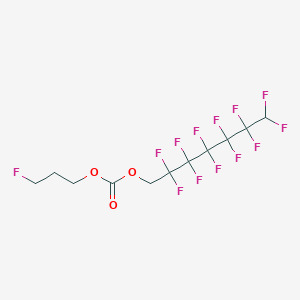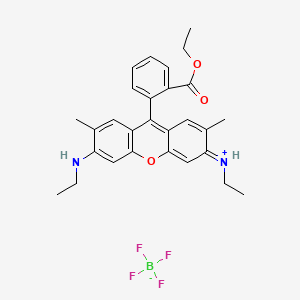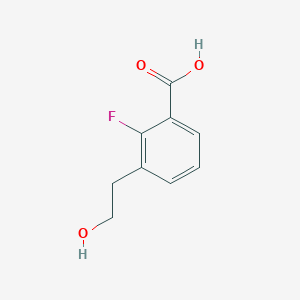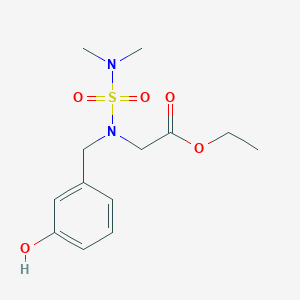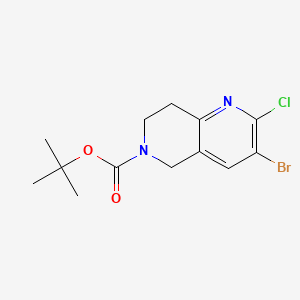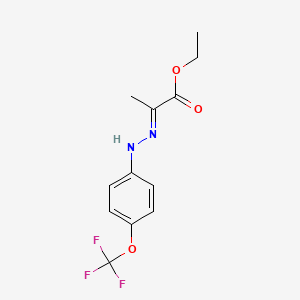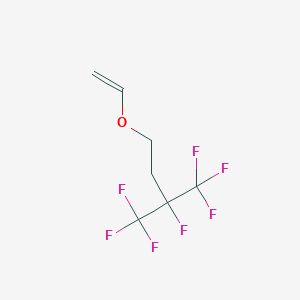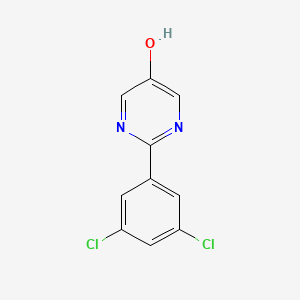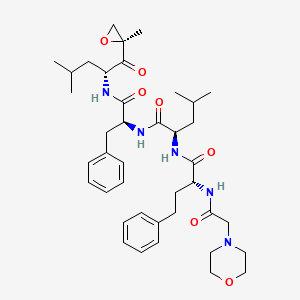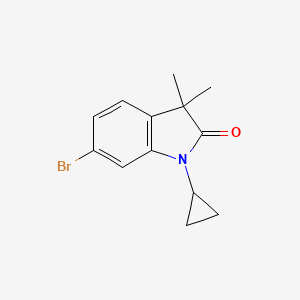
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is a synthetic compound belonging to the indolinone family Indolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one typically involves the bromination of a suitable indolinone precursor. One common method involves the reaction of 1-cyclopropyl-3,3-dimethyl-indolin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indolinone core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indolinone derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl-indolinone compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, indolinone derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indolinone with similar structural features.
1-Cyclopropyl-3,3-dimethyl-indolin-2-one: The non-brominated precursor of the compound.
6-Bromo-3,3-dimethyl-indolin-2-one: A structurally related compound with a different substitution pattern.
Uniqueness
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these features makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C13H14BrNO |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
6-bromo-1-cyclopropyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)10-6-3-8(14)7-11(10)15(12(13)16)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI 键 |
GUMNHLWFLSMNLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)Br)N(C1=O)C3CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


